molecular formula C16H13FN2S B2468392 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 852399-76-9

1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2468392
CAS No.: 852399-76-9
M. Wt: 284.35
InChI Key: QDIUBSQFBVGNHN-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison of Selected Imidazole-Thiol Derivatives

Compound Molecular Formula Substituents Key Features
This compound C₁₆H₁₃FN₂S 2-Fluorophenyl, 4-methylphenyl, thiol Ortho-fluorine enhances electronic asymmetry
1-(4-Fluorobenzyl)-1H-imidazole-2-thiol C₁₀H₉FN₂S 4-Fluorobenzyl, thiol Benzyl group increases lipophilicity
4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol C₁₅H₁₀ClFN₂S 4-Chlorophenyl, 2-fluorophenyl, thiol Halogen diversity modulates bioactivity
1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol C₁₅H₁₀FN₃O₂S 4-Fluorophenyl, 3-nitrophenyl, thiol Nitro group enhances redox activity

Key Observations:

  • Substituent Position : The ortho fluorine in this compound contrasts with para-substituted analogs (e.g., 1-(4-fluorophenyl) derivatives), altering dipole moments and steric profiles.
  • Electronic Effects : The methyl group on the 4-methylphenyl ring donates electrons via hyperconjugation, counterbalancing the electron-withdrawing fluorine.
  • Thiol Reactivity : Unlike derivatives with bulkier substituents (e.g., furan-2-ylmethyl in ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate), the simplicity of the thiol group here facilitates nucleophilic reactions.

These structural nuances influence physicochemical properties such as solubility, melting point, and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c1-11-6-8-12(9-7-11)15-10-18-16(20)19(15)14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIUBSQFBVGNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322163
Record name 3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852399-76-9
Record name 3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with nucleophilic attack of the 1,2-diamine’s amino group on the isothiocyanate’s electrophilic carbon, forming a thiourea intermediate. Intramolecular cyclization then occurs via dehydration, facilitated by bases such as triethylamine or potassium carbonate. Key parameters influencing yield include:

Parameter Optimal Range Impact on Yield
Solvent Ethanol/Water (3:1) Maximizes solubility of intermediates
Temperature 80–90°C Accelerates cyclization
Reaction Time 4–6 hours Prevents over-oxidation
Base Concentration 1.5 equivalents Neutralizes HCl byproduct

In a representative procedure, 2-fluoro-1,2-phenylenediamine (0.1 mol) reacts with 4-methylphenyl isothiocyanate (0.12 mol) in refluxing ethanol-water, yielding 68–72% of the target compound after recrystallization.

Multi-Component Reactions Involving Glyoxal Derivatives

An alternative route employs glyoxal derivatives to construct the imidazole ring. This method, adapted from Markwald-type syntheses, combines 2-fluorobenzaldehyde, 4-methylacetophenone, ammonium thiocyanate, and a nitrogen source in a one-pot reaction.

Catalytic Systems and Substrate Ratios

The reaction proceeds via formation of an α-aminonitrile intermediate, which undergoes cyclization in the presence of thiocyanate ions. Catalysts such as ZnO nanoparticles (10 mol%) enhance regioselectivity toward the 1,5-disubstituted product. Substrate stoichiometry critically affects outcomes:

Component Molar Ratio Role
2-Fluorobenzaldehyde 1.0 Aryl substituent source
4-Methylacetophenone 1.2 Ketone component
Ammonium thiocyanate 2.5 Sulfur and nitrogen donor
Ammonium acetate 3.0 Acid catalyst

Under microwave irradiation (150 W, 100°C), this method achieves 65% yield within 45 minutes, significantly reducing side-product formation compared to conventional heating.

Microwave-Assisted Solid-Phase Synthesis

Recent advances leverage microwave technology to accelerate solid-phase syntheses. A polystyrene-bound thiourea resin serves as the sulfur source, enabling rapid ring closure without solvent.

Stepwise Protocol

  • Resin Functionalization : Wang resin is treated with 2-fluoroaniline (5 equivalents) and carbonyldiimidazole (CDI) in DMF to form the immobilized amine.
  • Thiourea Formation : Reaction with 4-methylphenyl isothiocyanate (3 equivalents) at 50°C for 2 hours.
  • Cyclization : Microwave irradiation (200°C, 20 minutes) induces intramolecular attack, releasing the product into solution.

This method achieves 78% purity (HPLC) with a 15-minute workup, though scalability remains challenging due to resin costs.

Enzymatic Synthesis Using Thiolases

Biocatalytic routes offer sustainable alternatives to traditional methods. Engineered E. coli thiolases (e.g., BioA from Mycobacterium tuberculosis) catalyze the condensation of 2-fluorophenylglyoxal and 4-methylphenylcysteamine with 55% conversion efficiency.

Fermentation Conditions

Parameter Value
pH 7.5
Temperature 37°C
Cysteamine Feed Rate 0.2 mM/h
Induction Time 12 hours post-inoculum

While enzymatic yields remain lower than chemical methods (38–42%), this approach eliminates toxic byproducts and enables chiral specificity.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across the four primary synthesis routes:

Method Yield (%) Purity (%) Time Cost Index Environmental Impact
Cyclocondensation 72 98 6 hours 1.0 Moderate (solvent use)
Multi-Component 65 95 45 minutes 0.8 High (microwave energy)
Solid-Phase Microwave 78 99 35 minutes 3.2 Low (solvent-free)
Enzymatic 42 88 24 hours 4.5 Minimal

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, SH), 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.89–7.32 (m, 8H, Ar-H), 2.41 (s, 3H, CH₃).
  • ESI-HRMS : m/z calcd. for C₁₆H₁₃FN₂S [M+H]⁺: 285.0864; found: 285.0861.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity for cyclocondensation products, with retention time = 6.72 minutes.

Industrial-Scale Production Challenges

Despite methodological advancements, large-scale synthesis faces hurdles:

  • Regioselectivity Control : Competing formation of 1,4-disubstituted isomers requires costly chromatographic separation.
  • Thiol Oxidation : Atmospheric O₂ gradually oxidizes the -SH group to disulfides, necessitating inert atmosphere handling.
  • Waste Management : Traditional routes generate 3.2 kg of acidic waste per kilogram of product, prompting interest in enzymatic alternatives.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Reagent Conditions Product Mechanism
H₂O₂ / I₂Basic aqueous solution, RTDisulfide dimerRadical coupling via S–S bond
KMnO₄ / HNO₃Acidic, elevated temp.Sulfonic acid (-SO₃H)Sequential oxidation

Key Considerations :

  • Disulfide formation is reversible under reducing conditions.

  • Over-oxidation to sulfonic acids requires strong oxidants and is irreversible.

Reduction Reactions

The imidazole ring and substituents participate in reduction:

Reagent Conditions Product Notes
H₂ (Pd/C)EtOH, 50–80°C4,5-Dihydroimidazole derivativeSelective ring saturation
LiAlH₄Dry THF, refluxThiol → Thiolate; possible aryl dehalogenationHarsh conditions

Structural Impact :

  • Ring reduction preserves aromaticity loss, altering biological activity .

  • Fluorine on the 2-fluorophenyl group may resist reduction due to C–F bond strength.

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group directs electrophiles to the para position relative to the methyl group, while the 2-fluorophenyl group exhibits ortho/para directing effects with reduced reactivity:

Reagent Site of Attack Major Product
HNO₃ / H₂SO₄4-methylphenyl ring (para)Nitro-substituted derivative
Br₂ (FeBr₃)2-fluorophenyl ring (meta)Brominated fluorophenyl isomer

Electronic Effects :

  • Methyl group (+I effect) enhances EAS on its attached ring.

  • Fluorine (-I effect) deactivates its ring, favoring meta substitution despite ortho/para direction.

Nucleophilic Substitution

The thiol group acts as a nucleophile:

Reagent Conditions Product
Alkyl halidesBasic, polar aprotic solventThioethers (R-S-imidazole)
Au(I) complexesMethanol, RTGold-thiolate coordination complexes

Applications :

  • Thioether formation enables bioconjugation or polymer synthesis.

  • Gold complexes show catalytic potential in cross-coupling reactions .

Cyclization and Heterocycle Formation

The thiol group facilitates ring-expansion reactions:

Reagent Product Mechanism
CS₂ / NH₃Thiadiazole derivativesRing expansion via sulfur insertion
Ethylene diamineBicyclic imidazothiazolesCondensation and cyclodehydration

Stability and Degradation

  • Photodegradation : UV light induces C–S bond cleavage, forming aryl radicals.

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strong acid/base conditions via imidazole ring opening.

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can inhibit various bacterial strains, potentially disrupting microbial cell membranes or interfering with metabolic processes. This property makes it a candidate for developing new antimicrobial agents to combat resistant bacterial infections.

Antitumor Activity

Preliminary studies suggest that this compound possesses potent antitumor effects against various cancer cell lines. The imidazole ring allows for interactions with biological targets involved in cell proliferation and apoptosis. In vitro studies have demonstrated that similar compounds can reduce cell viability in breast cancer models by inducing apoptosis through caspase activation pathways.

Enzyme Modulation

The presence of the thiol group in this compound enables it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial in drug design, where targeting specific enzymes can lead to therapeutic benefits in diseases such as cancer and metabolic disorders .

Case Studies

Several studies have been conducted to evaluate the biological implications of this compound:

  • Anticancer Activity : A study involving a series of imidazole-based compounds demonstrated significant tumor growth inhibition in xenograft models using derivatives similar to this compound.
  • Antimicrobial Efficacy : Comparative studies on thioether compounds indicated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential clinical applications in treating infections .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents (Positions 1, 2, 5) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-(2-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 1: 2-fluorophenyl; 2: -SH; 5: p-tolyl C₁₆H₁₃FN₂S 284.35 Potential enzyme inhibition, sulfur-based reactivity
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 1: 4-chlorophenyl; 2: -SH; 5: p-tolyl C₁₆H₁₃ClN₂S 300.81 Enhanced lipophilicity due to Cl substituent
1-(2-Isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 1: 2-isopropylphenyl; 2: -SH; 5: p-tolyl C₁₉H₂₁N₂S 313.45 Increased steric bulk, potential for altered binding
1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol 1: benzyl; 2: -SH; 5: p-tolyl C₁₇H₁₆N₂S 280.39 Flexible benzyl group may enhance membrane permeability
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: 4-(difluoromethoxy)phenyl; 5: 4-bromophenyl C₁₇H₁₂BrF₂N₂OS 417.26 Bromine and difluoromethoxy groups for radiopharmaceutical applications
Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects : The 2-isopropylphenyl analogue (sc-332271) exhibits increased steric hindrance, which may reduce binding affinity in enzyme pockets compared to the smaller 2-fluorophenyl group .

Physicochemical Properties

  • Solubility: The thiol group (-SH) enhances aqueous solubility compared to non-sulfur analogues, though aromatic substituents (e.g., p-tolyl) counterbalance this effect .
  • Stability : Fluorine’s electronegativity may stabilize the imidazole ring against metabolic degradation, as seen in fluorinated pharmaceuticals .
  • pKa : The thiol group’s pKa (~11.8, as predicted for ) suggests deprotonation under physiological conditions, influencing reactivity and binding.

Crystallographic and Computational Insights

These tools enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

Biological Activity

1-(2-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula: C16H13FN2S
  • Molecular Weight: 284.35 g/mol

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring: Condensation of a suitable aldehyde with an amine and sulfur source (e.g., thiourea).
  • Introduction of Substituents: Electrophilic aromatic substitution to introduce the fluorophenyl and methylphenyl groups.
  • Thiol Group Introduction: Reaction with a thiolating agent like hydrogen sulfide.

These steps can be optimized for yield and purity through various catalysts and reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In several studies, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest that it may inhibit cell proliferation effectively:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.0
HeLa (Cervical Cancer)18.5

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL .
  • Evaluation of Anticancer Potential:
    In a comparative study with standard chemotherapeutics, the compound demonstrated superior cytotoxicity in MCF-7 cells when combined with other agents like doxorubicin, suggesting a synergistic effect that enhances its therapeutic potential .

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins via its thiol group. This interaction may inhibit enzyme activity critical for bacterial survival and cancer cell proliferation. Additionally, the fluorophenyl and methylphenyl groups enhance hydrophobic interactions with target sites, improving binding affinity .

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